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Compound of Interest

Compound Name: Germanium selenide

An In-depth Technical Guide on the Electronic Band Structure of Monolayer GeSe

Introduction

Monolayer Germanium Selenide (GeSe), a two-dimensional (2D) group IV
monochalcogenide, has emerged as a material of significant interest for next-generation
electronic and optoelectronic devices. Its unique puckered orthorhombic crystal structure,
analogous to black phosphorus, results in strong in-plane anisotropy, which in turn governs its
electronic, optical, and transport properties.[1][2] Unlike its bulk counterpart, which is an
indirect band gap semiconductor, monolayer GeSe exhibits a direct or quasi-direct band gap,
making it a promising candidate for applications in photodetectors, solar cells, and flexible
electronics.[3][4] Furthermore, its electronic properties are highly tunable via external stimuli
such as strain and doping, offering a versatile platform for designing novel devices.[1][5][6][7]

This guide provides a comprehensive overview of the electronic band structure of monolayer
GeSe, targeting researchers and professionals in materials science and device engineering. It
covers the theoretical and experimental methodologies used for its characterization, presents
key quantitative data, and explores the tunability of its electronic properties.

Crystal Structure of Monolayer GeSe

Monolayer GeSe possesses an orthorhombic crystal structure belonging to the Pnma space
group.[5] This structure consists of puckered layers of Ge and Se atoms covalently bonded,
with van der Waals forces between adjacent layers in the bulk material. The anisotropic nature
of the crystal lattice, with different bond lengths and angles along the armchair (x) and zigzag
(y) directions, is the fundamental origin of its anisotropic properties.
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Crystal Structure of Monolayer GeSe
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DFT Workflow for Band Structure Calculation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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